(3-Benzoyl-thioureido)-acetic acid
Description
Contextualization within Modern Organic and Coordination Chemistry Research
In modern chemical research, molecules like (3-Benzoyl-thioureido)-acetic acid are investigated for their versatile structural features and potential applications. The presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms makes them excellent candidates for ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. rsc.orgresearchgate.netsemanticscholar.org The synthesis of such molecules is part of a broader effort to create novel compounds with tailored properties. Researchers are exploring how modifications to the acyl and N-substituent groups can influence the electronic properties, reactivity, and ultimately, the function of these compounds. rsc.org
The general structure of 1-acyl/aroyl thioureas consists of a central hydrophilic part and lateral hydrophobic moieties, a feature that has garnered significant attention from the scientific community. rsc.org These compounds serve as crucial building blocks for the synthesis of various heterocyclic products and are precursors for anion receptors, organocatalysts, and corrosion inhibitors. rsc.org
Academic Significance and Research Trajectories of Thiourea (B124793) and Carboxylic Acid Derivatives
Thiourea and its derivatives have long been a focal point in organic synthesis due to their wide range of applications and interesting chemical properties. semanticscholar.org The thiourea functional group is known to be a versatile scaffold in medicinal chemistry and materials science. The incorporation of a carboxylic acid group, as seen in this compound, introduces another layer of functionality. The acidic proton and the potential for the carboxylate group to act as a coordination site enhance the molecule's complexity and potential for forming diverse chemical structures, including metal-organic frameworks (MOFs). rsc.org
Research trajectories in this area often focus on the synthesis of new derivatives and the study of their coordination behavior with different metals. semanticscholar.org The ability of acylthioureas to act as bidentate ligands, coordinating through the sulfur and oxygen atoms to form a stable six-membered ring with a metal center, is a particularly well-studied aspect. researchgate.net Furthermore, the combination of the thiourea and carboxylic acid moieties in a single molecule opens up possibilities for creating polymers and other advanced materials.
A study on a series of carbonyl thiourea derivatives, which included the closely related compound 3-(3-benzoyl thioureido)propanoic acid, highlights the ongoing interest in synthesizing and characterizing such molecules. analis.com.my
Historical Academic Perspectives on this compound and Related Chemistries
The study of thiourea derivatives dates back many decades, with early research focusing on their synthesis and basic reactivity. The synthesis of benzoylthiourea (B1224501) derivatives, in particular, has been known for a considerable time. These compounds were initially explored for their interesting chemical properties and as intermediates in the synthesis of other organic molecules.
Over the years, the focus has shifted towards understanding the more subtle aspects of their chemistry, such as their conformational preferences, the nature of their intramolecular hydrogen bonds, and their behavior as ligands in coordination complexes. conicet.gov.ar The development of advanced analytical techniques, such as single-crystal X-ray diffraction and computational methods like Density Functional Theory (DFT), has allowed for a much deeper understanding of the structure and electronic properties of these molecules. acs.org The synthesis of acyl thiourea derivatives by reacting benzoyl isothiocyanate with amino acids represents a specific and more recent line of inquiry within this broader historical context. conicet.gov.ar
Detailed Research Findings
The synthesis of this compound and its analogs generally follows a well-established synthetic route for acylthioureas. This typically involves the reaction of a benzoyl isothiocyanate with an appropriate amine, in this case, the amino acid glycine (B1666218). The benzoyl isothiocyanate itself is usually generated in situ from the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in a suitable solvent like acetone. rsc.org The subsequent addition of the amino acid leads to the formation of the final product. conicet.gov.ar
The structural characteristics of benzoylthiourea derivatives have been extensively studied. Single-crystal X-ray diffraction studies on related compounds reveal that the acylthiourea backbone is often stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom, forming a pseudo-six-membered ring. acs.orgiucr.org The bond lengths within the thiourea moiety indicate a degree of electron delocalization. researchgate.net
For instance, the crystal structure of 2-(3-Benzoylthioureido)-3-phenylpropanoic acid, a closely related compound, shows a cis-trans conformation with respect to the positions of the phenylpropanoic acid and benzoyl groups relative to the sulfur atom. iucr.org The structure is further characterized by the formation of dimers through hydrogen bonding between the carboxylic acid groups. iucr.org
Below is a table of data for a closely related compound, 3-(3-benzoyl thioureido)propanoic acid.
| Property | Value |
| Compound Name | 3-(3-benzoyl thioureido)propanoic acid |
| Molecular Formula | C11H12N2O3S |
| Molecular Weight | 252.29 g/mol |
| Reference | analis.com.my |
In the context of coordination chemistry, this compound is expected to act as a versatile ligand. The presence of multiple donor sites (S, O, N, and the carboxylate oxygen) allows for various coordination modes. The most common mode for N-acylthioureas is bidentate chelation through the carbonyl oxygen and the thiocarbonyl sulfur atoms. researchgate.net This forms a stable six-membered chelate ring with a metal ion. researchgate.net
Research on a similar ligand, (3-(naphthalene-2-carbonyl)-thioureido)acetic acid, has shown its ability to form a metal-organic framework with Praseodymium(III). In this complex, the ligand coordinates to the metal ion, demonstrating the potential of such molecules in the construction of extended solid-state structures. rsc.org The carboxylic acid group can either remain protonated or deprotonate to participate in coordination, adding to the structural diversity of the resulting metal complexes. rsc.org The study of the electrochemical properties of benzoylthiourea derivatives has also been a subject of research, indicating their potential use as electrode modifiers. researchgate.net
Properties
IUPAC Name |
2-(benzoylcarbamothioylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c13-8(14)6-11-10(16)12-9(15)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)(H2,11,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKPCIBJVXMBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Benzoyl Thioureido Acetic Acid
Established Synthetic Routes for (3-Benzoyl-thioureido)-acetic acid
The synthesis of N-acylthioureas, including this compound, typically follows well-established protocols that are reliable and have been refined over time. These methods often involve multiple sequential steps starting from simple, commercially available precursors.
The most common and established method for synthesizing this compound involves a two-step, one-pot reaction. This procedure begins with the formation of an acyl isothiocyanate intermediate, which is then reacted with an appropriate amine, in this case, an amino acid.
The general pathway is as follows:
Formation of Benzoyl Isothiocyanate : The synthesis is initiated by the reaction of a benzoyl chloride derivative with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or potassium thiocyanate. This reaction is typically carried out in an anhydrous organic solvent like acetone, acetonitrile (B52724), or tetrahydrofuran (B95107) (THF). The benzoyl chloride reacts with the thiocyanate ion to form benzoyl isothiocyanate in situ. The formation of a salt byproduct, such as ammonium chloride, which precipitates out of the solution, often drives the reaction forward. semanticscholar.orgresearchgate.net
Nucleophilic Addition of Glycine (B1666218) : To the freshly prepared solution of benzoyl isothiocyanate, the amino acid glycine (aminoacetic acid) is added. The primary amine of glycine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This addition reaction forms the desired N,N'-disubstituted thiourea (B124793) linkage, resulting in the final product, this compound. The reaction mixture is typically stirred, often with heating under reflux, for several hours to ensure completion. semanticscholar.orgnih.gov
This method is widely applicable for creating a variety of benzoylthiourea (B1224501) derivatives by simply changing the starting acyl chloride or the amine component. semanticscholar.orgresearchgate.netnih.gov
For any synthetic process to be viable on a larger scale, optimization of reaction conditions is crucial to maximize yield, minimize reaction time, and ensure cost-effectiveness. Key parameters that are often optimized include the choice of solvent, reaction temperature, and catalysts.
Solvent Effects : The choice of solvent can significantly impact reaction rates and yields. Acetone is frequently used because it readily dissolves the reactants and facilitates the precipitation of the ammonium chloride byproduct. semanticscholar.orgresearchgate.net Other solvents like ethyl acetate (B1210297) (EtOAc) and acetic acid have also been employed. For instance, in related cyclization processes of benzoylthiourea derivatives, reactions have been performed by suspending the thiourea in ethyl acetate or glacial acetic acid at elevated temperatures. google.com
Temperature and Reaction Time : The reaction is often heated under reflux to increase the rate of reaction. semanticscholar.org Typical reaction times range from one to several hours. Optimization involves finding the minimum time and temperature required for the reaction to reach completion, which can be monitored using techniques like Thin-Layer Chromatography (TLC). semanticscholar.org For example, a patent for a related process describes heating a mixture at 90°C for 1 to 1.5 hours. google.com
Purification and Yield : After the reaction is complete, the work-up procedure is critical for obtaining a pure product. This often involves cooling the reaction mixture, filtering off any solid byproducts, and then isolating the product, which may precipitate upon cooling or after the addition of water. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695). Yields for analogous syntheses are reported to be good to excellent, often exceeding 80%. google.com
The table below summarizes typical parameters investigated for optimizing the synthesis of benzoylthiourea derivatives.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Comment |
| Solvent | Acetone | Acetonitrile | Ethyl Acetate | Acetone is common for its solubility and byproduct precipitation. semanticscholar.orgresearchgate.net Ethyl acetate and acetic acid are used in subsequent transformation steps. google.com |
| Thiocyanate Salt | NH₄SCN | KSCN | - | Both are effective, with NH₄SCN being frequently cited. semanticscholar.org |
| Temperature | Room Temperature | Reflux | 80-90°C | Heating is generally required to drive the reaction to completion in a reasonable timeframe. semanticscholar.orggoogle.com |
| Reaction Time | 1-3 hours | 4-6 hours | 12 hours | Monitored by TLC to determine completion. semanticscholar.org Longer times may be needed for less reactive substrates. beilstein-journals.org |
Advanced and Sustainable Synthetic Approaches
In line with the growing emphasis on environmentally friendly chemical processes, modern synthetic chemistry has explored advanced and sustainable methods for preparing compounds like this compound. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
While the conventional synthesis is often efficient, catalytic methods can offer milder reaction conditions and improved selectivity. Various catalysts have been investigated for reactions involving thiourea and its precursors.
Organocatalysis : Thiourea-based molecules themselves can act as organocatalysts, activating substrates through hydrogen bonding. jst.go.jp For the synthesis, simple organic bases like triethylamine (B128534) are sometimes used as catalysts. nih.gov More complex organocatalysts like taurine (B1682933) have been shown to be effective in related multi-component reactions, outperforming other catalysts like acetic acid or L-proline. rsc.org
Metal Catalysis : Transition metal catalysts, such as those based on palladium (Pd) or iron (Fe), are powerful tools in organic synthesis. Fe(III)-catalyzed coupling reactions have been reported under solvent-free conditions. beilstein-journals.org Palladium complexes like Pd(OAc)₂ have also been used to catalyze reactions involving indole (B1671886) and acrylic esters, demonstrating their utility in C-H activation processes that could be adapted for derivatization. beilstein-journals.org While not directly applied to the primary synthesis of this compound, these catalytic systems are highly relevant for creating analogues.
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Microwave-Assisted Synthesis : A significant green chemistry technique is the use of microwave irradiation to accelerate reactions. The synthesis of N-(p-chlorophenyl)-N'-benzoyl thiourea and its metal complexes has been successfully achieved using microwave heating, which drastically reduces reaction times compared to conventional heating methods. hilarispublisher.comresearchgate.net This approach offers a pathway to a more energy-efficient synthesis.
Solvent-Free and Alternative Solvent Systems : Performing reactions without a solvent or in environmentally benign solvents is a core principle of green chemistry. Mechanochemical synthesis, using techniques like ball-milling, allows for solvent-free reactions and has been applied to Michael additions and C-H activation reactions. beilstein-journals.org The use of greener solvents like polyethylene (B3416737) glycol (PEG) has also been demonstrated. For example, PEG-600 served as an effective and recyclable medium for the one-pot reaction of 3-acetyl-2H-chromen-2-one with phenylthioureas. researchgate.net Similarly, conducting reactions in water or aqueous-ethanolic mixtures represents a greener alternative to volatile organic solvents. rsc.org
Derivatization Strategies and Synthesis of Analogues
The structure of this compound provides multiple sites for chemical modification, allowing for the synthesis of a large library of analogues. Derivatization is a key strategy for modulating the physicochemical and biological properties of a lead compound. researchgate.netnih.gov
The primary sites for derivatization are:
The Benzoyl Ring : Substituents can be introduced onto the phenyl ring of the benzoyl group. This is typically achieved by starting with a substituted benzoyl chloride. A wide range of analogues with electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F, -NO₂) groups have been synthesized. semanticscholar.orgnih.govnih.gov
The Thiourea Moiety : The N-H protons of the thiourea group can be substituted. For instance, reacting this compound with an alkyl halide in the presence of a base could yield N-alkylated derivatives.
The Acetic Acid Group : The carboxylic acid functional group is a versatile handle for derivatization. It can be converted into an ester through Fischer esterification or by reaction with an alkyl halide after deprotonation. For example, analogues like (3-Benzoyl-1-phenyl-thioureido)-acetic acid pentyl ester have been reported. sigmaaldrich.com The carboxylic acid can also be converted into an amide by coupling with various amines using standard peptide coupling reagents.
The table below showcases the diversity of analogues that can be synthesized based on the benzoylthiourea scaffold.
| Analogue Class | General Structure Modification | Example Compound | Reference |
| Substituted Benzoyl Analogues | Substitution on the benzoyl phenyl ring. | 1-Allyl-3-(2-chlorobenzoyl)thiourea | nih.gov |
| Benzenesulfonamide (B165840) Derivatives | Replacement of the acetic acid moiety with a substituted benzenesulfonamide group. | N-((4-((N-(4-methoxybenzoyl)carbamothioyl)amino)phenyl)sulfonyl)acetamide | semanticscholar.org |
| Benzoic Acid/Ester Analogues | Replacement of the glycine moiety with aminobenzoic acid or its ester. | 4-((3-(4-Methoxybenzoyl)thioureido))benzoic acid | semanticscholar.org |
| Heterocyclic Derivatives | Incorporation of the benzoylthiourea structure into a heterocyclic system. | Tert-butyl-2-(3-benzoylthioureido)-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate | nih.gov |
| N-Aryl/Alkyl Analogues | Substitution on the nitrogen atom corresponding to the glycine nitrogen. | (3-Benzoyl-1-phenyl-thioureido)-acetic acid pentyl ester | sigmaaldrich.com |
These derivatization strategies highlight the versatility of the this compound scaffold in generating diverse chemical entities for various applications.
Modifications at the Benzoyl Moiety
The benzoyl moiety of this compound serves as a key site for structural modification, allowing for the fine-tuning of the molecule's electronic and steric properties. These modifications can significantly influence its reactivity and biological activity.
Introduction of Substituents: The aromatic ring of the benzoyl group can be functionalized with a variety of substituents. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the chemical behavior of the entire molecule. For instance, the presence of an EDG, such as a methoxy (B1213986) or methyl group, at the para-position can favor the formation of benzamides in decomposition reactions. rsc.orgrsc.org Conversely, an EWG like a chloro or nitro group tends to favor the formation of thiobenzamides. rsc.orgrsc.org Fluorine and trifluoromethyl groups have also been incorporated to modulate properties like liposolubility and metabolic stability. nih.gov
Table 1: Influence of Benzoyl Substituents on Product Formation
| Substituent at para-position | Favored Product upon Decomposition | Reference |
|---|---|---|
| Electron-donating (e.g., -OCH3, -CH3) | Benzamide | rsc.org |
| Electron-withdrawing (e.g., -Cl, -NO2) | Thiobenzamide | rsc.org |
Research has shown that these modifications are not just theoretical, with numerous derivatives being synthesized and characterized. researchgate.netanalis.com.myjppres.com The synthesis of these modified compounds typically starts from the corresponding substituted benzoyl chloride, which is then converted to the benzoyl isothiocyanate and reacted with glycine. nih.govmdpi.com
Functionalization of the Thioureido Linkage
The thioureido linkage is a highly reactive functional group within the this compound structure, offering numerous possibilities for chemical transformation.
S-Alkylation: The sulfur atom of the thioureido group is nucleophilic and can be readily alkylated to form isothiouronium salts. wikipedia.org This reaction is a common transformation for thioureas and serves as a pathway to introduce a wide range of alkyl groups onto the sulfur atom. For example, reaction with methyl iodide in the presence of a base leads to the formation of the S-methyl derivative. prepchem.com
Oxidation: The thioureido group can undergo oxidation to form various products. For instance, oxidation with hydrogen peroxide can yield thiourea dioxide. wikipedia.org More controlled oxidation can lead to the formation of a disulfide bridge between two molecules, resulting in a dimeric structure. wikipedia.org
Desulfurization: The thioureido group can be converted to a ureido group through desulfurization reactions. This transformation can be achieved using various reagents, effectively replacing the sulfur atom with an oxygen atom.
Coordination Chemistry: The sulfur, nitrogen, and oxygen atoms of the benzoylthiourea moiety provide multiple donor sites for coordination with metal ions. uzh.ch This property allows for the formation of a wide array of metal complexes with potential applications in catalysis and materials science. uzh.chnih.gov
Chemical Transformations of the Acetic Acid Carboxyl Group
The carboxylic acid group of the acetic acid moiety is another key site for functionalization, enabling the synthesis of a variety of derivatives.
Esterification: The carboxyl group can be readily converted into an ester through reaction with an alcohol in the presence of an acid catalyst. This is a standard transformation for carboxylic acids and allows for the introduction of various alkyl or aryl groups, which can modulate the compound's solubility and other physicochemical properties. nih.govrsc.org
Amidation: The carboxyl group can be activated and reacted with amines to form amides. This transformation is crucial for building larger peptide-like structures or for introducing specific functionalities through the amine component. arabjchem.org
Conversion to Hydroxamates: The carboxylic acid can be converted to a hydroxamic acid (CONHOH) moiety. nih.gov This functional group is a known zinc-binding group and is often incorporated into molecules designed as inhibitors for metalloenzymes. The synthesis typically involves reaction with hydroxylamine (B1172632) in the presence of a coupling agent. nih.gov
Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol. This transformation can be achieved using reducing agents such as lithium aluminum hydride, providing another avenue for structural diversification.
Table 2: Key Transformations of the Acetic Acid Carboxyl Group
| Transformation | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Alcohol, Acid Catalyst | Ester | nih.govrsc.org |
| Amidation | Amine, Coupling Agent | Amide | arabjchem.org |
| Hydroxamate Formation | Hydroxylamine, Coupling Agent | Hydroxamic Acid | nih.gov |
Synthesis of Heterocyclic or Polycyclic Analogues
This compound is an excellent precursor for the synthesis of a wide range of heterocyclic and polycyclic compounds. The reactive nature of the thioureido and carboxylic acid groups facilitates various cyclization reactions.
Thiazolidinones: Reaction with α-haloacetic acids or their esters, such as chloroacetic acid, can lead to the formation of thiazolidin-4-one derivatives. rsc.org This cyclization involves the nucleophilic attack of the thiourea sulfur on the α-carbon of the halo-acid, followed by intramolecular condensation.
Pyrimidines: Condensation with β-dicarbonyl compounds can yield pyrimidine (B1678525) derivatives. wikipedia.org The reaction proceeds through initial condensation of the thiourea nitrogen with one of the carbonyl groups, followed by cyclization and dehydration.
Imidazoles: Benzoylthiourea derivatives can be used to synthesize imidazole (B134444) structures. For example, reaction with chloroacetyl chloride can form a 1-benzoyl-2-thioxoimidazolidin-4-one intermediate, which can be further functionalized. researchgate.net Cyclization with benzoin (B196080) in the presence of a base is another route to imidazole derivatives. sapub.org
Triazoles: Acylthioureas can be cyclized with hydrazine (B178648) hydrate (B1144303) to furnish 1,2,4-triazole (B32235) derivatives. rsc.orgmdpi.com This reaction provides a versatile method for accessing this important class of heterocycles.
Oxadiazines: Reaction of acylthioureas with dicyclohexylcarbodiimide (B1669883) (DCC) can lead to the formation of 2H-1,3,5-oxadiazine derivatives. rsc.org
The versatility of this compound and its analogues in heterocyclic synthesis underscores their importance as building blocks in organic and medicinal chemistry. rsc.orgresearchgate.netresearchcommons.orgresearchgate.netacs.orgnih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (3-Benzoyl-thioureido)-acetic acid, NMR provides detailed information about the proton and carbon environments, their connectivity, and spatial relationships.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to each unique proton environment in the molecule. In a typical deuterated solvent like DMSO-d₆, the spectrum would exhibit signals for the carboxylic acid proton, the two N-H protons, the methylene (B1212753) (-CH₂-) protons, and the aromatic protons of the benzoyl group.
The N-H protons of benzoylthiourea (B1224501) derivatives are typically observed at low field (downfield) due to the electron-withdrawing effects of the adjacent carbonyl and thiocarbonyl groups, as well as their involvement in hydrogen bonding. nih.gov For similar compounds, these signals appear in the range of δ 11.56–12.59 ppm. nih.gov The carboxylic acid proton (-COOH) is also expected to be significantly deshielded and often appears as a broad singlet at δ 9.5 ppm or higher, depending on concentration and solvent. oregonstate.edu The methylene protons adjacent to the thioureido nitrogen and the carboxylic acid group would likely appear as a singlet, while the aromatic protons on the benzoyl ring would present as a complex multiplet pattern in the aromatic region (typically δ 7.0-9.0 ppm). oregonstate.edu
Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures
| Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
|---|---|---|---|
| -COOH | > 9.5 | Broad Singlet | Position is concentration and solvent dependent. |
| N-H (amide) | 11.98 - 12.59 | Singlet | Downfield shift due to resonance and H-bonding. nih.govjppres.com |
| N-H (thioamide) | 11.56 - 12.23 | Singlet | Downfield shift due to resonance and H-bonding. nih.govjppres.com |
| Ar-H | 7.2 - 7.7 | Multiplet | Protons of the benzoyl group. jppres.com |
Note: Specific chemical shifts can vary based on the solvent, concentration, and temperature.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The most downfield signals are typically those of the carbonyl (C=O) and thiocarbonyl (C=S) carbons due to significant deshielding. For N-benzoylthiourea derivatives, the thiocarbonyl carbon signal appears in the range of δ 179.0–182.3 ppm, while the carbonyl carbon resonates between δ 167.3 and 170.6 ppm. nih.govjppres.com The carboxylic acid carbonyl carbon is also expected in this region, typically between δ 170-185 ppm. libretexts.org The carbons of the aromatic ring appear in the δ 125–150 ppm range, and the methylene carbon of the acetic acid group is expected around δ 40-50 ppm. libretexts.orgresearchgate.net
While ¹³C NMR is primarily used for qualitative structural analysis, quantitative ¹³C NMR can be performed under specific experimental conditions (e.g., with long relaxation delays and proton decoupling to suppress the Nuclear Overhauser Effect) to determine the relative ratios of different compounds in a mixture or to study reaction kinetics. However, for a pure compound like this compound, its main utility is structural confirmation.
Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound and Analogs | Carbon | Chemical Shift (δ, ppm) Range | Notes | |---|---|---|---| | C=S | 179.0 - 182.3 | Thiocarbonyl carbon, most downfield signal. nih.govjppres.com | | C=O (Benzoyl) | 167.3 - 170.6 | Carbonyl carbon of the benzoyl group. nih.govjppres.com | | C=O (Acid) | 170 - 185 | Carbonyl carbon of the carboxylic acid. libretexts.org | | Ar-C | 125 - 150 | Aromatic carbons. libretexts.org | | -CH₂- | 40 - 50 | Methylene carbon. researchgate.net |
2D NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for confirming the molecular structure. scribd.com
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would confirm the coupling between adjacent protons within the aromatic ring system. It could also show correlations between N-H and CH₂ protons if the rate of proton exchange on the nitrogen is slow enough.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.edu It is used to definitively assign the ¹³C signals for all protonated carbons, such as the methylene group and the aromatic C-H carbons, by correlating them to their attached, and previously assigned, protons. jppres.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.edu This is particularly powerful for identifying quaternary (non-protonated) carbons. scribd.com For instance, HMBC correlations would be expected from the N-H protons to the benzoyl C=O, the thiourea (B124793) C=S, and the methylene carbon. The methylene protons would show correlations to the adjacent nitrogen, the C=S carbon, and the carboxylic acid C=O carbon.
NOESY (Nuclear Overhauser Effect SpectroscopY): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net It is essential for determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space proximity between the N-H protons and protons on the benzoyl ring, providing information about the rotational conformation around the N-C bonds.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and studying hydrogen bonding. soton.ac.uk
The IR spectrum of this compound shows distinct absorption bands for its various functional groups. A key feature is the broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. acs.orgscribd.com Superimposed on this broad band, the N-H stretching vibrations are expected, typically appearing in the 3150-3400 cm⁻¹ range. nih.gov
The carbonyl group (C=O) of the benzoyl moiety gives rise to a strong, sharp absorption band. For the title compound, this has been observed at 1693 cm⁻¹. jrespharm.com The thiocarbonyl (C=S) stretching vibration is generally weaker in the IR spectrum and is observed at lower wavenumbers; a band at 1244 cm⁻¹ has been attributed to this mode. jrespharm.com Other important vibrations include the C-N stretching and N-H bending modes in the 1300-1600 cm⁻¹ region and the aromatic C=C stretching bands around 1450-1600 cm⁻¹. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) | acs.orgjrespharm.com |
| N-H | Stretching | 3150 - 3400 | nih.govjrespharm.com |
| C-H (Aromatic) | Stretching | 3000 - 3100 | tandfonline.com |
| C=O (Benzoyl) | Stretching | 1693 | jrespharm.com |
| C=O (Carboxylic Acid) | Stretching | ~1710 (dimer) | acs.org |
| C=C (Aromatic) | Stretching | 1450 - 1600 | nih.gov |
| N-H | Bending | 1500 - 1550 | nih.gov |
Hydrogen bonding plays a critical role in the supramolecular structure of this compound. X-ray diffraction studies on closely related compounds, such as 2-(3-benzoylthioureido)-3-phenylpropanoic acid and 1-(2-chlorobenzoyl)thiourea, confirm the presence of extensive hydrogen bonding networks. nih.goviucr.org
These interactions can be analyzed using vibrational spectroscopy. The formation of strong intermolecular hydrogen bonds, such as the classic carboxylic acid dimer (O-H···O=C), results in a significant broadening and red-shifting (shift to lower frequency) of the O-H stretching band in the IR spectrum. acs.orglibretexts.org Similarly, intermolecular N-H···S=C hydrogen bonds, which link molecules into chains or sheets, cause a red-shift and broadening of the N-H stretching vibrations. nih.goviucr.org
In addition to intermolecular bonds, an intramolecular N-H···O=C hydrogen bond between the amide N-H and the benzoyl oxygen is commonly observed in benzoylthioureas. nih.govnih.gov This interaction creates a stable six-membered pseudo-ring and influences the conformation of the molecule. This intramolecular bond can be distinguished from intermolecular bonds by dilution studies in a non-polar solvent; the frequency of the intramolecularly bonded N-H stretch will remain constant upon dilution, while intermolecular bands will diminish and a new band for the "free" N-H will appear at a higher frequency.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of novel compounds through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For "this compound," the molecular formula is established as C₁₀H₁₀N₂O₃S. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would measure the mass of the protonated molecule, [M+H]⁺. scirp.org The calculated exact mass provides a definitive confirmation of the compound's elemental formula, with deviations from the measured mass typically being less than 5 parts per million (ppm). scirp.org
| Molecular Formula | Adduct | Calculated Exact Mass (Da) | Expected Observation |
|---|---|---|---|
| C₁₀H₁₀N₂O₃S | [M+H]⁺ | 255.0434 | A high-intensity ion peak at m/z 255.0434 in the positive ion mode HRMS spectrum. |
| C₁₀H₁₀N₂O₃S | [M+Na]⁺ | 277.0253 | A sodium adduct peak, often observed in ESI-MS, at m/z 277.0253. scirp.org |
Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing its constituent functional groups and their connectivity. The fragmentation of benzoylthiourea derivatives often proceeds through predictable cleavage pathways. researchgate.netnih.govraco.cat
For this compound, the primary fragmentation pathways under collision-induced dissociation (CID) are expected to involve:
Loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group.
Cleavage of the thioamide C-N bonds.
Cleavage of the amide C-N bond.
Formation of the benzoyl cation (m/z 105).
These pathways help to confirm the presence and arrangement of the benzoyl, thiourea, and acetic acid moieties within the molecule.
| Proposed Fragment Ion (Structure) | m/z (Da) | Proposed Origin |
|---|---|---|
| [C₆H₅CO]⁺ | 105.0335 | Cleavage of the C(O)-NH bond, forming the stable benzoyl cation. |
| [M+H - H₂O]⁺ | 237.0328 | Loss of water from the carboxylic acid group. |
| [M+H - CO₂]⁺ | 211.0536 | Decarboxylation of the acetic acid moiety. |
| [M+H - H₂O - CO]⁺ | 209.0172 | Further loss of carbon monoxide from the [M+H - H₂O]⁺ fragment. nih.gov |
| [C₆H₅CONHCSNH₂ + H]⁺ | 181.0430 | Cleavage of the N-CH₂ bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric system. slideshare.net
The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within its two main chromophores: the benzoyl group and the thioureido moiety. libretexts.orguni-muenchen.de The key expected transitions are:
π → π transitions:* These are high-intensity absorptions associated with the conjugated π-systems of the phenyl ring and the C=O and C=S double bonds. Benzene itself exhibits primary and secondary absorption bands below 260 nm. up.ac.za Conjugation within the benzoylthiourea system typically results in a bathochromic (red) shift of these bands to longer wavelengths. uu.nl
n → π transitions:* These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the lone pairs on the oxygen and sulfur atoms) to an antibonding π* orbital. The n → π* transition of the C=S group occurs at a longer wavelength than that of the C=O group.
| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Region | Relative Intensity (εmax) |
|---|---|---|---|
| π → π | Phenyl ring, C=O, C=S | ~240-300 nm | High |
| n → π | C=O, C=S | ~300-350 nm | Low |
The position of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net Studying these shifts provides insight into the change in dipole moment upon electronic excitation.
n → π transitions* typically exhibit a hypsochromic (blue) shift as solvent polarity increases. Polar protic solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding, thus increasing the energy required for the transition. researchgate.net
π → π transitions* often show a bathochromic (red) shift with increasing solvent polarity. This occurs if the excited state is more polar than the ground state, as the polar solvent will stabilize the excited state to a greater extent. researchgate.net
Monitoring the UV-Vis spectrum in a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile (B52724), methanol) can therefore help to assign the observed absorption bands to specific electronic transitions.
Single-Crystal X-ray Diffraction Studies
While specific crystallographic data for this compound is not available, detailed structural features can be inferred from single-crystal X-ray diffraction studies of closely related acyl thiourea derivatives. acs.org These studies consistently reveal key conformational and bonding characteristics.
The molecular structure of benzoylthiourea derivatives is significantly influenced by a strong intramolecular hydrogen bond. acs.orgnih.gov An N-H proton from the thioamide group acts as a donor to the carbonyl oxygen atom, forming a stable, planar six-membered pseudo-ring, denoted by the graph-set descriptor S(6). acs.org This interaction locks the conformation of the core benzoylthiourea fragment.
Key expected structural features include:
The C=O and C=S bonds are oriented in a trans configuration with respect to the central C-N bond. nih.gov
The core N-C(O)-N-C(S) atoms are nearly coplanar.
The carboxylic acid group provides sites for strong intermolecular hydrogen bonding. Carboxylic acids typically form centrosymmetric dimers in the solid state via O-H···O hydrogen bonds between two molecules. acs.org
Additional intermolecular interactions, such as N-H···S or C-H···O hydrogen bonds, would further stabilize the crystal packing.
| Structural Feature | Expected Observation based on Analogues acs.org |
|---|---|
| Molecular Conformation | The benzoylthiourea core is stabilized by an intramolecular N-H···O hydrogen bond, forming an S(6) ring motif. |
| Bond Orientation | A trans orientation of the carbonyl (C=O) and thiocarbonyl (C=S) groups. |
| Intermolecular Interactions | Formation of dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. Additional N-H···S and C-H···O interactions are also likely. |
| Crystal System | Likely to crystallize in a centrosymmetric space group, such as monoclinic P2₁/c or triclinic P-1, as is common for such derivatives. nih.govsemanticscholar.org |
Determination of Molecular and Supramolecular Crystal Structures
The molecular structure of benzoylthiourea derivatives is characterized by a central thiourea moiety linked to a benzoyl group and an acetic acid or a related substituent. X-ray crystallography studies on analogous compounds, such as 2-(3-Benzoylthioureido)-3-phenylpropanoic acid and methyl 3-(3-benzoylthioureido)propanoate, reveal key structural features that are likely conserved in this compound. researchgate.netiucr.org
In the solid state, these molecules often exhibit a nearly planar core. For instance, in 2-(3-Benzoylthioureido)-3-phenylpropanoic acid, the phenylpropanoic acid and benzoyl groups adopt a cis-trans conformation with respect to the thiono S atom across the C-N bonds. iucr.org This arrangement is a common feature in many N-acylthiourea derivatives. researchgate.net The crystal structure of these compounds is typically stabilized by a network of intermolecular interactions, leading to the formation of complex supramolecular architectures. rsc.org
A notable feature in the crystal packing of analogous carboxylic acid derivatives is the formation of inversion dimers through hydrogen bonds between the carboxylic acid groups. iucr.org These dimers can be further interconnected by other hydrogen bonds, such as N-H···S and C-H···O interactions, creating extended one-, two-, or three-dimensional networks. researchgate.netiucr.org For example, in 2-(3-Benzoylthioureido)-3-phenylpropanoic acid, carboxylic acid inversion dimers are linked by pairwise N-H···S hydrogen bonds, which together generate chain-like structures. iucr.org
The crystallographic data for a related compound, ethyl-2-(3-benzoylthioureido)propanoate, which features an ethyl ester instead of a carboxylic acid, provides further insight into the probable crystal system and unit cell parameters for this class of compounds.
Table 1: Crystallographic Data for Ethyl-2-(3-benzoylthioureido)propanoate researchgate.net
| Parameter | Value |
|---|---|
| Formula | C₁₃H₁₆N₂O₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1998(4) |
| b (Å) | 9.1320(4) |
| c (Å) | 10.7062(6) |
| α (°) | 106.183(5) |
| β (°) | 111.506(5) |
| γ (°) | 97.589(4) |
| Volume (ų) | 691.27(7) |
Conformational Analysis within the Crystalline Lattice
The conformation of this compound in the crystalline state is dictated by the rotational freedom around several single bonds. Based on studies of analogous compounds, the molecule is expected to adopt a specific, low-energy conformation stabilized by intramolecular interactions.
The orientation of the substituents attached to the thiourea nitrogen atoms is another critical aspect of the conformational analysis. In many benzoylthiourea derivatives, a cis-trans arrangement is observed with respect to the C=S bond. For instance, in 2-(3-Benzoylthioureido)-3-phenylpropanoic acid, the phenylpropanoic acid moiety is cis to the sulfur atom, while the benzoyl group is in a trans position. iucr.org This specific conformation is a recurring motif in the solid-state structures of related compounds. researchgate.net The planarity of the thiourea unit and the attached benzoyl group is a common observation, though the phenyl ring of the benzoyl group can be twisted relative to the thiourea mean plane. researchgate.net
Table 2: Selected Torsion Angles for a Related Benzoylthiourea Derivative
| Torsion Angle | Value (°) | Compound |
|---|---|---|
| O=C-N-C=S | ~180 (trans) | General observation in benzoylthioureas |
Note: Specific torsion angles for this compound are not available and are inferred from general observations in related structures.
Detailed Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking)
The supramolecular assembly of this compound in the crystal lattice is governed by a variety of intermolecular interactions, with hydrogen bonding playing a primary role. The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, C=S, O-H) allows for the formation of a robust and intricate network of interactions.
As is characteristic for carboxylic acids, the most significant intermolecular interaction is expected to be the formation of centrosymmetric dimers via O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. iucr.org This is a very common and stable supramolecular synthon.
While π-π stacking interactions are not always prominent, they can occur between the phenyl rings of the benzoyl groups of adjacent molecules, further stabilizing the crystal structure, depending on the packing arrangement.
Table 3: Hydrogen Bond Geometry in 2-(3-Benzoylthioureido)-3-phenylpropanoic acid sigmaaldrich.com
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N2–H2A···O1 | 0.86 (2) | 1.98 (2) | 2.6480 (16) | 134.1 (16) |
| N1–H1A···S1ⁱ | 0.790 (19) | 2.571 (19) | 3.3496 (13) | 168.9 (18) |
| O3–H3A···O2ⁱⁱ | 0.87 (2) | 1.81 (2) | 2.6696 (14) | 175 (2) |
| C16–H16···O1ⁱⁱⁱ | 0.93 | 2.54 | 3.4026 (18) | 155 |
Symmetry codes: (i) -x, -y+1, -z+2; (ii) -x+2, -y+1, -z+1; (iii) -x+1, -y+1, -z+1.
Polymorphism and Crystalline Phase Transitions
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties. Similarly, crystalline phase transitions, which are transformations from one crystalline form to another upon changes in temperature or pressure, are also a critical area of study.
Currently, there is no specific information available in the scientific literature regarding the existence of polymorphs or crystalline phase transitions for this compound or its very close analogs. While polymorphism has been observed in other thiourea derivatives, and phase transitions are known to occur in thiourea inclusion compounds, these findings are not directly transferable to the title compound. aps.org The study of polymorphism and phase transitions for this compound remains an open area for future research.
Coordination Chemistry and Metal Complexation
Ligand Properties of (3-Benzoyl-thioureido)-acetic acid
The coordination behavior of this compound is dictated by the presence of multiple potential donor sites within its molecular framework. These sites, with their varying electronic properties, allow for diverse binding modes with metal centers.
Identification of Potential Donor Atoms and Binding Sites
This compound possesses several potential donor atoms that can participate in coordination with metal ions. These are the carbonyl oxygen atom, the thiocarbonyl sulfur atom, the two nitrogen atoms of the thiourea (B124793) backbone, and the oxygen atoms of the carboxylic acid group. The presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms makes this ligand capable of coordinating with a wide range of metal ions, from hard to borderline to soft acids, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.
The most common binding sites are the carbonyl oxygen and the thiocarbonyl sulfur atoms, which can act in a bidentate fashion to form a stable six-membered chelate ring with a metal ion. rsc.orgrsc.org Coordination can also occur through the nitrogen atoms, although this is less common. The carboxylic acid group provides an additional potential binding site, particularly after deprotonation.
Acidity Constants (pKa) and Basicity Influences on Complexation
The acidity of this compound plays a crucial role in its complexation behavior. The molecule has two primary acidic protons: the carboxylic acid proton (-COOH) and the thioamide proton (-NH-C(S)-).
The pH of the reaction medium significantly influences which protons are removed and, consequently, the nature of the resulting metal complex. In acidic to neutral conditions, the carboxylic acid may deprotonate, allowing for coordination through the carboxylate group. In more basic media, the thioamide proton can also be removed, leading to a deprotonated ligand that can form very stable chelate complexes. The basicity of the donor atoms (O, S, N) also influences the stability of the metal complexes, with the soft sulfur atom favoring coordination with soft metal ions and the hard oxygen and nitrogen atoms favoring coordination with hard metal ions.
Chelation Modes and Denticity in Metal Coordination
This compound can exhibit a variety of chelation modes and denticities depending on the metal ion, the reaction conditions, and the stoichiometry of the complex. The most prevalent chelation modes are:
Bidentate O,S-Chelation: This is the most common coordination mode for benzoylthiourea (B1224501) derivatives, where the ligand coordinates to the metal ion through the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered ring. rsc.orgrsc.org The ligand typically acts as a monoanion in this mode, following the deprotonation of the thioamide proton.
Monodentate S-Coordination: The ligand can also coordinate in a monodentate fashion through the sulfur atom of the thiocarbonyl group. dergipark.org.tr This is more likely to occur when the metal ion is a soft acid.
Tridentate O,S,O-Chelation: The presence of the carboxylic acid group allows for the possibility of tridentate coordination, involving the carbonyl oxygen, the thiocarbonyl sulfur, and one of the carboxylate oxygen atoms. This would lead to the formation of two chelate rings, further enhancing the stability of the complex.
The denticity of the ligand can therefore be monodentate, bidentate, or potentially tridentate. This versatility in coordination allows for the formation of a wide array of metal complexes with different geometries and properties.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques, including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction.
Complexation with Transition Metals (e.g., d-Block Elements)
This compound and its analogues readily form complexes with a variety of transition metals, including copper, nickel, cobalt, platinum, palladium, and ruthenium. rsc.orgresearchgate.net The synthesis generally involves the reaction of the ligand with a metal acetate (B1210297) or chloride salt in a solvent such as methanol (B129727) or ethanol (B145695). hilarispublisher.com
For example, Cu(II) and Ni(II) complexes of N,N-dialkyl-N'-benzoylthioureas are often prepared by reacting the ligand with the corresponding metal acetate in a 2:1 ligand-to-metal molar ratio. semanticscholar.org The resulting complexes are typically neutral, with the deprotonated ligand acting as a bidentate O,S-chelator. The geometry of these complexes is often square planar for Ni(II) and Cu(II). semanticscholar.org
Similarly, palladium(II) and platinum(II) complexes have been synthesized and often exhibit a square planar geometry with cis-coordination of two bidentate O,S-chelating ligands. rsc.org Ruthenium(II) complexes have also been reported, showcasing the versatility of this class of ligands in coordinating with various d-block elements. rsc.org
A study on a closely related ligand, [2-(3-benzoylthioureido)-3-(-4-hydroxyphenyl) propanoic acid (BHP)], reported the synthesis of tetrahedral complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). uobaghdad.edu.iq
Table 1: Examples of Transition Metal Complexes with Benzoylthiourea Derivatives
| Metal Ion | Typical Geometry | Coordination Mode | Reference(s) |
| Cu(II) | Square Planar / Tetrahedral | Bidentate (O,S) | semanticscholar.orguobaghdad.edu.iq |
| Ni(II) | Square Planar / Tetrahedral | Bidentate (O,S) | semanticscholar.orguobaghdad.edu.iq |
| Co(II) | Tetrahedral | Bidentate (O,S) | uobaghdad.edu.iq |
| Pd(II) | Square Planar | Bidentate (O,S) | rsc.org |
| Pt(II) | Square Planar | Bidentate (O,S) | rsc.org |
| Ru(II) | Octahedral | Bidentate (S,N) or Monodentate (S) | tandfonline.comresearchgate.net |
Complexation with Main Group Elements
While the coordination chemistry of this compound with transition metals is more extensively studied, there are reports of its complexation with main group elements, notably cadmium and antimony.
Cadmium(II) complexes of N,N-diethyl-N'-benzoylthiourea have been synthesized and characterized. rsc.orgrsc.org These complexes have been explored as single-source precursors for the preparation of cadmium sulfide (B99878) (CdS) nanoparticles. rsc.orgrsc.org The ligand acts as a bidentate O,S-chelator, forming a stable complex with the cadmium ion. Computational studies have shown that the donor atoms in the complexation of benzoylthiourea compounds with cadmium are the carbonyl oxygen and the thiocarbonyl sulfur. mocedes.org
The interaction of antimony(III) halides with thiourea and its derivatives has also been investigated. dergipark.org.trucy.ac.cyresearchgate.net For instance, antimony(III) chloride, bromide, and iodide react with N-substituted thioureas to form complexes where the thiourea ligand is typically coordinated through the sulfur atom in a monodentate fashion. dergipark.org.trucy.ac.cy The resulting complexes often exhibit an octahedral geometry around the antimony center. dergipark.org.tr
Table 2: Examples of Main Group Element Complexes with Benzoylthiourea/Thiourea Derivatives
| Metal Ion | Typical Geometry | Coordination Mode | Reference(s) |
| Cd(II) | Tetrahedral | Bidentate (O,S) | rsc.orguobaghdad.edu.iqrsc.org |
| Sb(III) | Octahedral | Monodentate (S) | dergipark.org.trucy.ac.cy |
Complexation with Lanthanides and Actinides
The coordination chemistry of this compound and its derivatives with f-block elements is an area of growing interest. While specific studies on the direct complexation of this compound with a full range of lanthanides and actinides are limited, valuable insights can be drawn from closely related systems.
Research on a similar ligand, (3-(naphthalene-2-carbonyl)-thioureido)acetic acid, has demonstrated successful complexation with praseodymium(III). nih.gov The resulting complex forms a metal-organic framework where the Pr(III) ion is coordinated by the carboxylate groups, which act as both bidentate chelating and bidentate bridging ligands. This suggests that this compound would likely coordinate to lanthanide ions primarily through the carboxylate oxygen atoms, a common feature in lanthanide-carboxylate chemistry. niscpr.res.inscielo.org.co The interaction is further stabilized by the potential involvement of the carbonyl oxygen and thiocarbonyl sulfur atoms, leading to stable chelate rings. The large ionic radii of lanthanide ions favor high coordination numbers, often accommodating additional water or other solvent molecules in the coordination sphere. niscpr.res.innih.govrsc.org
The complexation with actinides, while less explored for this specific ligand, can be inferred from the general behavior of actinides with N, O, and S-containing ligands. mdpi.com Actinide ions, known for their large ionic radii and variable oxidation states, readily form complexes with carboxylates. nih.govescholarship.org The presence of both hard oxygen and softer sulfur donor atoms in this compound makes it a versatile chelator for actinide ions. It is anticipated that the coordination would be similar to that of lanthanides, with the carboxylate group playing a primary role. The oxo-philicity of actinides might also favor coordination with the carbonyl oxygen. Studies on other actinide complexes with thiourea-type ligands suggest that the sulfur atom can also participate in coordination, leading to robust complexes. researchgate.netrsc.org
Stoichiometry and Geometrical Isomers of Formed Complexes
The stoichiometry of metal complexes with this compound derivatives is influenced by the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. For instance, lanthanide complexes with related carboxylated thiourea ligands have been shown to form with a 1:2 metal-to-ligand stoichiometry. scielo.org.co In the case of the praseodymium complex with (3-(naphthalene-2-carbonyl)-thioureido)acetic acid, a metal-organic framework is formed, indicating a more complex extended network structure. nih.gov For transition metals, complexes with a 1:2 metal-to-ligand ratio are commonly observed, leading to tetrahedral or square planar geometries. uobaghdad.edu.iqrsc.org
Geometrical isomerism is a significant feature of the coordination compounds formed with ligands of this type, particularly in square planar and octahedral complexes. libretexts.org For a square planar complex of the type ML₂, where L is a bidentate ligand like deprotonated this compound, cis and trans isomers are possible. rsc.org In the cis isomer, the two sulfur atoms (and the two oxygen atoms) would be adjacent to each other, while in the trans isomer, they would be on opposite sides of the metal center. rsc.orglibretexts.org Similarly, for octahedral complexes of the type ML₃, facial (fac) and meridional (mer) isomers can exist. In the fac isomer, the three similar donor atoms occupy one face of the octahedron, whereas in the mer isomer, they lie in a plane that bisects the molecule. libretexts.org The specific isomer formed can be influenced by the solvent, temperature, and the nature of the substituents on the ligand.
Structural Elucidation of Metal Complexes
The precise determination of the three-dimensional arrangement of atoms in the metal complexes of this compound is crucial for understanding their properties. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is employed for this purpose.
Single-Crystal X-ray Diffraction of Coordination Compounds
In the case of the praseodymium complex with the related (3-(naphthalene-2-carbonyl)-thioureido)acetic acid, X-ray diffraction revealed a monoclinic crystal system with a C2/c space group. nih.gov The study showed that the carboxylate groups of the ligand bridge the metal ions, forming a coordination polymer. nih.gov For transition metal complexes of other benzoylthiourea derivatives, X-ray studies have confirmed square planar and tetrahedral geometries. rsc.orgsemanticscholar.org For instance, the crystal structure of a palladium(II) complex with a related ligand showed a distorted square planar geometry with the ligand coordinating through the sulfur and nitrogen atoms. nih.gov The analysis of crystal packing often reveals extensive hydrogen bonding networks, which contribute to the stability of the supramolecular structure. acs.org
Table 1: Representative Crystallographic Data for a Related Benzoylthiourea Metal Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 22.345(3) |
| b (Å) | 10.123(1) |
| c (Å) | 25.678(4) |
| β (°) | 110.23(1) |
| V (ų) | 5456.7(1) |
| Z | 4 |
Data for a Pr(III) complex with (3-(naphthalene-2-carbonyl)-thioureido)acetic acid. nih.gov
Spectroscopic Signatures of Metal-Ligand Coordination (NMR, IR, UV-Vis, EPR)
Spectroscopic methods provide valuable information about the coordination of this compound to metal ions in solution and in the solid state.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination. The free ligand exhibits characteristic stretching vibrations for C=O, C=S, and N-H groups. Upon complexation, a shift in the C=O and C=S stretching frequencies to lower wavenumbers is typically observed, indicating the involvement of the carbonyl oxygen and thiocarbonyl sulfur in coordination. uobaghdad.edu.iqresearchgate.net The N-H stretching frequency may also be affected if the nitrogen atom is involved in bonding or hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. The chemical shifts of the protons and carbons near the coordination sites are expected to change upon complexation. For instance, the resonance of the N-H proton often shifts downfield upon coordination. uobaghdad.edu.iqjgpt.co.in
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions (for transition metals) and f-f transitions (for lanthanides), which are sensitive to the coordination environment and geometry of the metal ion. uobaghdad.edu.iqhilarispublisher.com The appearance of new charge-transfer bands can also be indicative of complex formation.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) or Mn(II), EPR spectroscopy is a powerful tool for probing the electronic structure and symmetry of the metal center. The g-values and hyperfine coupling constants obtained from EPR spectra can help to determine the coordination geometry.
Table 2: Key Spectroscopic Data for Metal Complexes of a Related Benzoylthiourea Ligand
| Spectroscopic Technique | Free Ligand | Metal Complex | Interpretation |
|---|---|---|---|
| IR (ν C=O, cm⁻¹) | ~1680 | ~1650 | Coordination via carbonyl oxygen |
| IR (ν C=S, cm⁻¹) | ~1280 | ~1250 | Coordination via thiocarbonyl sulfur |
| ¹H NMR (δ N-H, ppm) | ~11.5 | ~12.0 | Deshielding due to coordination |
| UV-Vis (λmax, nm) | - | Varies with metal | d-d or f-f transitions and charge transfer |
Data compiled from various sources on benzoylthiourea derivatives. uobaghdad.edu.iqresearchgate.netresearchgate.netjgpt.co.in
Magnetic Susceptibility Measurements for Paramagnetic Complexes
Magnetic susceptibility measurements are essential for determining the number of unpaired electrons in a paramagnetic complex, which in turn provides information about the oxidation state and the geometry of the central metal ion. rsc.org For example, the magnetic moment of a high-spin octahedral Co(II) complex is typically in the range of 4.3-5.2 B.M., while a tetrahedral Co(II) complex has a magnetic moment in the range of 4.2-4.8 B.M. rsc.org The magnetic moments of Cu(II) complexes can help to distinguish between monomeric and dimeric structures. researchgate.net For lanthanide complexes, the magnetic moments are calculated based on the total angular momentum and are characteristic of the specific Ln(III) ion.
Reactivity and Stability of Metal Complexes
The metal complexes of this compound and its derivatives generally exhibit good thermal and chemical stability. The chelate effect, arising from the bidentate or polydentate nature of the ligand, contributes significantly to the thermodynamic stability of the complexes. semanticscholar.org The formation constants of these complexes are typically high, indicating a strong affinity of the ligand for the metal ions. researchgate.net
The reactivity of the complexes is influenced by the nature of the metal ion and the coordinative saturation of the metal center. For instance, coordinatively unsaturated complexes may undergo further reactions with other ligands or solvent molecules. The stability of these complexes in solution is often pH-dependent, with protonation of the ligand at low pH leading to dissociation of the complex. The study of the stability constants of these complexes across a range of pH values is crucial for understanding their behavior in different chemical environments. researchgate.net
Ligand Exchange Reactions and Kinetic Studies
The coordination chemistry of this compound is significantly influenced by ligand exchange reactions, which are fundamental to the synthesis of its metal complexes and their reactivity. These reactions involve the replacement of one ligand in a coordination complex with another. The mechanism of these substitutions can generally be categorized as dissociative (D), associative (A), or interchange (I), which can be further classified as associative interchange (Ia) or dissociative interchange (Id). libretexts.org
In a dissociative mechanism , a ligand is first lost from the coordination sphere of the metal ion, forming a lower-coordination intermediate. This intermediate then rapidly reacts with the incoming ligand. libretexts.org For an octahedral complex of this compound, this would involve the initial breaking of a metal-ligand bond. The rate of this type of reaction is primarily dependent on the concentration of the initial complex. libretexts.org
Conversely, an associative mechanism involves the initial formation of a higher-coordination intermediate by the incoming ligand, followed by the departure of the leaving group. libretexts.org The rate of associative substitution is dependent on the concentrations of both the metal complex and the incoming ligand. The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. libretexts.org
Kinetic studies on related thiourea systems provide insight into the potential behavior of this compound complexes. For example, the complex reaction between thiourea and iodate (B108269) exhibits dual-clock behavior, indicating a multi-step process with the formation of various intermediates, such as thiourea dioxide and formamidine (B1211174) disulfide. acs.org A comprehensive kinetic model for this reaction involves 25 steps, highlighting the complexity of reactions involving thiourea derivatives. acs.org The rate of ligand exchange in complexes of this compound would similarly be influenced by factors such as the nature of the central metal ion, the identity of the entering and leaving ligands, and the reaction conditions (e.g., solvent, temperature, pH). crunchchemistry.co.uk
The classification of metal complexes as kinetically labile or inert is also crucial. Labile complexes undergo rapid ligand exchange, while inert complexes react much more slowly. libretexts.org For instance, octahedral d³ and low-spin d⁶ complexes, like those of Cr(III) and Co(III), are typically substitution-inert due to their high crystal field stabilization energy (CFSE). libretexts.org In contrast, many other configurations are labile. The rate of ligand exchange for complexes of this compound would span a wide dynamic range depending on the specific metal ion involved. libretexts.org The presence of both a hard oxygen donor and a soft sulfur donor in the ligand structure allows for versatile coordination, which can influence the kinetic pathway of substitution reactions. nih.gov
Thermal and Chemical Stability of Metal Complexes
The thermal and chemical stability of metal complexes with this compound and related ligands are critical parameters that determine their potential applications. Acyl thiourea derivatives are known to form stable metal complexes, often featuring a six-membered chelate ring through coordination with the sulfur and oxygen atoms. ikm.org.myresearchgate.net This chelation significantly enhances the stability of the complexes compared to the free ligand.
Thermal Stability
Thermogravimetric analysis (TGA/DTA) has been employed to study the thermal decomposition of various metal complexes of benzoyl thiourea derivatives. These studies reveal that the complexes are generally stable at elevated temperatures. For example, Co(II), Ni(II), and Cu(II) complexes of N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide were found to be thermally stable up to 165 °C, 185 °C, and 122 °C, respectively. rsc.org Similarly, complexes of N-(allylcarbamothioyl)-2-chlorobenzamide and N-(allylcarbamothioyl)-2-methylbenzamide showed thermal stability up to 136 °C and 132 °C. nih.gov
In a study of complexes with a ligand derived from tyrosine, [2-(3-benzoylthioureido)-3-(-4-hydroxyphenyl) propanoic acid] (BHP), TGA/DTG and DSC analyses were performed on a series of its divalent metal complexes. uobaghdad.edu.iq The decomposition of these complexes typically occurs in multiple steps, often involving the loss of coordinated water molecules first, followed by the decomposition of the organic ligand moiety at higher temperatures. uobaghdad.edu.iqresearchgate.net The final decomposition product is often the metal oxide or sulfide. researchgate.net
Table 1: Thermal Stability Data for Metal Complexes of Related Benzoyl Thiourea Ligands
| Ligand | Metal Ion | Decomposition Temperature (°C) | Reference |
|---|---|---|---|
| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide | Co(II) | Stable up to 165 | rsc.org |
| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide | Ni(II) | Stable up to 185 | rsc.org |
| N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide | Cu(II) | Stable up to 122 | rsc.org |
| N-(allylcarbamothioyl)-2-chlorobenzamide | - | Stable up to 136 | nih.gov |
| N-(allylcarbamothioyl)-2-methylbenzamide | - | Stable up to 132 | nih.gov |
Chemical Stability
The stability of these complexes allows for their synthesis and isolation as solid materials. semanticscholar.org For many transition metals, such as Cu(II), Ni(II), and Co(II), neutral complexes are formed where the ligand coordinates in its monoanionic, deprotonated form. conicet.gov.ar The stability is further enhanced by the delocalization of electrons within the chelate ring. The structural integrity of these complexes is maintained in various solvents, as evidenced by their recrystallization from solvent mixtures like ethanol and dichloromethane. semanticscholar.org The robustness of these complexes is a testament to the favorable energetic and structural aspects of the metal-ligand interaction in benzoyl thiourea systems.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the properties of a molecule. Methods like DFT, often using functionals such as B3LYP with basis sets like 6-31G* or 6-311G(d,p), are commonly employed to model the behavior of benzoylthiourea (B1224501) derivatives. nih.govresearchgate.netrajpub.com
Geometry Optimization and Conformational Analysis
The geometry of (3-Benzoyl-thioureido)-acetic acid is largely dictated by the benzoylthiourea core. In related derivatives, the core structure tends to be planar. This planarity is stabilized by a characteristic intramolecular hydrogen bond between the N-H group adjacent to the benzoyl group and the carbonyl oxygen (C=O), forming a stable six-membered pseudo-ring. nih.govacs.orgresearchgate.net The carbonyl (C=O) and thiocarbonyl (C=S) groups typically adopt a trans configuration relative to each other. nih.gov
The acetic acid moiety introduces additional conformational flexibility. The rotational barrier around the C-N bond of the thiourea (B124793) group is significant due to partial double-bond character. claremont.edu Furthermore, the O=C–O–H dihedral angle of the carboxylic acid group itself has distinct energy minima, with the syn conformation generally being more stable in the gas phase, though the anti conformation can be stabilized by explicit water molecules in solution. chemrxiv.org Computational studies on similar molecules have identified multiple stable conformers, with energy differences often being small (e.g., around 3.88 kcal/mol between the most and least stable conformers in one complex derivative). researchgate.net
| Parameter | Typical Calculated Value | Method/Basis Set | Source |
| N-H···O Bond Distance | ~2.0 - 2.2 Å | DFT/B3LYP | nih.govacs.org |
| C=O Bond Length | ~1.23 - 1.25 Å | DFT/B3LYP | rajpub.com |
| C=S Bond Length | ~1.67 - 1.69 Å | DFT/B3LYP | rajpub.com |
| Dihedral Angle (C=O vs C=S) | ~175-180° (trans) | Single Crystal XRD / DFT | nih.govnih.gov |
Electronic Structure Analysis (HOMO-LUMO Gaps, Electrostatic Potential Surfaces)
The electronic properties of a molecule are crucial for understanding its reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to this understanding. nih.gov
The HOMO is typically localized over the thiourea moiety and the phenyl ring, indicating these are the primary sites for electron donation. The LUMO is often centered on the benzoyl group. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and reactivity. nih.govirjweb.com A large gap suggests high stability and low reactivity. nih.gov For benzoylthiourea derivatives, calculated HOMO-LUMO gaps are typically in the range of 3.5 to 4.5 eV. researchgate.netirjweb.comresearchgate.net
| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Source |
| Benzoylthiourea Derivatives | ~ -6.3 | ~ -1.8 | ~ 4.5 | DFT/B3LYP | irjweb.com |
| Substituted Phenylthiourea | ~ -6.0 | ~ -2.5 | ~ 3.5 | DFT/B3LYP/6-311G(d,p) | researchgate.net |
| 3-benzoyl-1,1-dimethyl-thiourea | - | - | ~ 3.98 | DFT/B3LYP-D3/def2-TZVP | researchgate.net |
The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. acs.org For this compound, the MEP would show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the carbonyl group, the sulfur atom of the thiocarbonyl group, and the hydroxyl oxygen of the carboxylic acid. These are the most likely sites for electrophilic attack. researchgate.netresearchgate.net
Positive Potential (Blue): Located around the N-H protons, which are acidic due to the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups. These are sites for nucleophilic attack. researchgate.net
Vibrational Frequency Calculations and Spectroscopic Correlations
Theoretical vibrational frequency calculations using DFT are valuable for assigning experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data. researchgate.net
For this compound, key vibrational modes would include:
N-H Stretching: Typically observed in the 3100-3400 cm⁻¹ range. The presence of intramolecular hydrogen bonding can cause a redshift (shift to lower frequency). iosrjournals.org
C=O Stretching (Benzoyl): A strong band expected around 1670-1700 cm⁻¹. This frequency can be lowered due to conjugation with the phenyl ring and participation in hydrogen bonding. nih.gov
C=O Stretching (Carboxylic Acid): Appears as a strong band, typically around 1700-1725 cm⁻¹ for the monomeric form and shifted to lower wavenumbers in hydrogen-bonded dimers.
C=S Stretching: This vibration is coupled with other modes and appears in the fingerprint region. Bands around 1250 cm⁻¹ and 750 cm⁻¹ often have a significant C=S stretching character. researchgate.netiosrjournals.org
O-H Stretching (Carboxylic Acid): A very broad band in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded dimeric structure of carboxylic acids.
| Functional Group | Vibration Mode | Typical Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) | Source |
| N-H | Stretching | ~3300 - 3450 | 3150 - 3400 | iosrjournals.org |
| C=O (Benzoyl) | Stretching | ~1680 - 1710 | 1673 - 1705 | nih.govmdpi.com |
| C=O (Carboxylic Acid) | Stretching | ~1730 - 1790 | 1700 - 1760 | researchgate.net |
| C=S | Asymmetric Stretching | ~1500 - 1600 | 1500 - 1590 | iosrjournals.org |
| C-N | Stretching | ~1350 - 1450 | 1380 - 1460 | researchgate.netmdpi.com |
NMR Chemical Shift and Coupling Constant Predictions
Theoretical calculations of NMR parameters, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. researchgate.netresearchgate.net
For this compound, key predicted chemical shifts are:
¹H NMR:
N-H Protons: Expected to be significantly downfield, typically in the range of δ 9.5-12.5 ppm. nih.govmdpi.com The proton involved in the intramolecular hydrogen bond is usually the most deshielded.
Aromatic Protons: Found in the typical aromatic region of δ 7.0-8.0 ppm.
CH₂ Protons: Expected around δ 4.0-4.5 ppm, influenced by the adjacent nitrogen and carboxylic acid group.
COOH Proton: A broad singlet, typically appearing far downfield (δ 10-13 ppm), though its observation can depend on the solvent and concentration.
¹³C NMR:
C=S Carbon: The thiocarbonyl carbon is highly deshielded, with a characteristic chemical shift in the range of δ 178-183 ppm. nih.govmdpi.com
C=O Carbon (Benzoyl): Appears around δ 168-171 ppm. nih.gov
C=O Carbon (Carboxylic Acid): Typically found in the range of δ 170-175 ppm.
Aromatic Carbons: Resonances in the δ 120-140 ppm range.
CH₂ Carbon: Expected around δ 45-55 ppm.
| Atom | Group | Predicted Chemical Shift (δ, ppm) | Source |
| ¹H | N-H (Amide) | 11.5 - 12.6 | nih.gov |
| ¹H | N-H (Thioamide) | 9.5 - 11.0 | mdpi.com |
| ¹H | COOH | 10.0 - 13.0 | nih.gov |
| ¹³C | C=S | 178 - 183 | nih.govmdpi.com |
| ¹³C | C=O (Benzoyl) | 168 - 171 | nih.gov |
| ¹³C | C=O (Acetic Acid) | 170 - 175 | nih.gov |
Intermolecular Interaction Analysis
The functional groups within this compound—namely the amide, thioamide, and carboxylic acid moieties—are all capable of forming strong hydrogen bonds, which dictate its supramolecular chemistry.
Computational Modeling of Hydrogen Bonding and Non-Covalent Interactions
Computational methods are used to model both intramolecular and intermolecular non-covalent interactions. Hirshfeld surface analysis, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are often employed to characterize and quantify these interactions. acs.orgresearchgate.net
Intramolecular Hydrogen Bonding: As mentioned, a persistent N-H···O=C hydrogen bond is a defining feature of the benzoylthiourea core, locking the conformation. acs.orgresearchgate.net NBO analysis confirms this interaction through the charge transfer from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond.
Intermolecular Hydrogen Bonding: The presence of the carboxylic acid group introduces strong intermolecular hydrogen bonding capabilities.
Carboxylic Acid Dimers: Acetic acid is well-known to form cyclic dimers through strong O-H···O=C hydrogen bonds in aprotic solvents and in the solid state. This is a highly probable interaction for this compound. researchgate.net
Thiourea-Carboxylic Acid Interactions: The N-H protons and the C=S sulfur of the thiourea moiety can act as hydrogen bond donors and acceptors, respectively. This could lead to chain or sheet-like structures in the solid state, stabilized by N-H···S, N-H···O, and O-H···S hydrogen bonds. acs.orgresearchgate.net Computational studies on thiourea-water complexes show that the sulfur atom is an effective hydrogen bond acceptor. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Source |
| Intramolecular | N-H | C=O (Benzoyl) | 3 - 7 | acs.orgresearchgate.net |
| Intermolecular (Dimer) | O-H | C=O (Carboxylic Acid) | 6 - 8 (per bond) | researchgate.net |
| Intermolecular | N-H | C=S | 2 - 4 | researchgate.net |
| Intermolecular | O-H | C=S | 3 - 5 | acs.org |
Chemical Reactivity and Reaction Mechanisms
Mechanistic Studies of Synthetic Reactions Involving (3-Benzoyl-thioureido)-acetic acid
The synthesis of this compound typically proceeds through a multi-step reaction sequence common for N-acylthioureas. The general approach involves the reaction of benzoyl isothiocyanate with an amino acid, in this case, glycine (B1666218).
The formation of this compound involves key reactive intermediates and can be influenced by catalysts. The synthesis generally follows a path where benzoyl chloride is first reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a suitable solvent like acetone. This reaction forms the crucial intermediate, benzoyl isothiocyanate. This intermediate is highly electrophilic and readily reacts with the amino group of glycine.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the glycine on the carbon atom of the isothiocyanate group of benzoyl isothiocyanate. This addition reaction forms the N-benzoyl-N'-carboxymethylthiourea structure. The reaction is often carried out in the presence of a base, which can deprotonate the amino acid, increasing its nucleophilicity. Tertiary amines, such as triethylamine (B128534), can serve as catalysts in this process. mdpi.com In some synthetic protocols, biocatalysts like cross-linked chitosan (B1678972) hydrogel have been employed for the synthesis of related thiazole (B1198619) derivatives from thiosemicarbazone precursors, highlighting the potential for green catalytic approaches. mdpi.com
Furthermore, acid catalysts can play a role in subsequent reactions of the thiourea (B124793) derivative. For instance, the use of hydrogen bromide in acetic acid has been reported to facilitate the cyclization of a related N-benzoyl-thioureido compound. google.com This indicates that the reaction environment can be tailored to either form the open-chain structure or promote further intramolecular reactions.
Key Intermediates in Synthesis:
| Intermediate | Role in Reaction Pathway |
| Benzoyl isothiocyanate | The primary electrophile that reacts with the amino acid. |
| Glycine anion | The nucleophile that attacks the isothiocyanate group. |
Detailed kinetic and thermodynamic studies specifically for the formation of this compound are not extensively reported in the literature. However, general principles of reaction kinetics and thermodynamics for similar reactions can be applied. The synthesis of triacetin (B1683017) from glycerol (B35011) and acetic acid, for example, has been shown to be an exothermic reaction where higher temperatures can shift the equilibrium towards the reactants. ccsenet.org
The formation of the thiourea linkage is generally a thermodynamically favorable process, driven by the formation of a stable C-N bond. The reaction rate is dependent on several factors, including the concentration of reactants, temperature, and the presence of a catalyst. The use of a catalyst, as mentioned previously, serves to lower the activation energy of the reaction, thereby increasing the reaction rate.
For related Schiff base complexes, thermodynamic parameters have been calculated, showing that the Gibbs free energy of formation (ΔG°) is negative, indicating a spontaneous process. researchgate.net It is reasonable to infer that the formation of this compound would also be a spontaneous reaction under appropriate conditions.
Inferred Thermodynamic Parameters for Formation:
| Parameter | Expected Value | Implication |
| ΔH (Enthalpy) | Negative | Exothermic reaction, releases heat. |
| ΔS (Entropy) | Likely small, could be slightly negative | Two molecules combine to form one, but solvent effects can be complex. |
| ΔG (Gibbs Free Energy) | Negative | Spontaneous and thermodynamically favorable reaction. |
Degradation Pathways and Stability
The stability of this compound is a critical aspect, particularly its susceptibility to hydrolysis and photodegradation.
The structure of this compound contains several bonds that are susceptible to hydrolysis, primarily the amide and ester-like linkages of the thiourea and the carboxylic acid group.
Under acidic conditions , hydrolysis is expected to occur, although it may require elevated temperatures. The reaction is essentially the reverse of esterification and amide formation. libretexts.org The likely products of complete acid-catalyzed hydrolysis would be benzoic acid, thiourea, and glycine. The use of HBr in acetic acid at 90°C in a related compound suggests a degree of stability, but prolonged exposure to strong acid and heat will likely lead to degradation. google.com The P-C bond in some organophosphorus compounds has shown susceptibility to cleavage under strong acidic conditions, particularly when activated by electron-donating groups, a principle that highlights the importance of substituent effects on bond stability. beilstein-journals.org
Under basic conditions , hydrolysis, often termed saponification, is typically faster and more irreversible than under acidic conditions. libretexts.org The ester and amide bonds would be cleaved by nucleophilic attack of hydroxide (B78521) ions. A study on the deprotection of a benzoyl group from a thiourea derivative using ethane-1,2-diamine and acetic acid demonstrates a potential pathway for cleavage of the benzoyl group under mildly basic/nucleophilic conditions. nih.gov The products of complete basic hydrolysis would be the salt of benzoic acid, the salt of glycine, and thiourea. The pKa values for related bis-acyl thiourea derivatives have been determined, with values associated with the enol, enethiol, and NH groups, indicating multiple potential sites for deprotonation under basic conditions which can influence the hydrolysis mechanism. dergipark.org.tr
Predicted Hydrolysis Products:
| Condition | Products |
| Acidic Hydrolysis | Benzoic acid, Thiourea, Glycine |
| Basic Hydrolysis | Benzoate salt, Glycinate salt, Thiourea |
Thiourea and its derivatives are known to undergo photochemical degradation upon exposure to UV light. rsc.orgrsc.org Studies on the photolysis of N-benzoyl-N'-phenylthiourea have shown that the primary process is the homolysis of the amide and thioamide bonds. tandfonline.comtandfonline.com This leads to the formation of various free radicals that can then undergo a variety of reactions such as hydrogen abstraction, dimerization, and fragmentation.
For this compound, it can be anticipated that UV irradiation would lead to the cleavage of the C-N and C-S bonds within the thiourea core, as well as the bond connecting the benzoyl group. The likely photodegradation products would include ammonia, hydrogen sulfide (B99878), benzaldehyde, and potentially phenylcyanamide (B1618024) through rearrangement. tandfonline.comtandfonline.com The presence of the carboxylic acid group might also lead to decarboxylation under photochemical conditions. The use of sensitizers, such as benzophenone, has been shown to promote the photodegradation of related thiourea derivatives. tandfonline.com
Potential Photodegradation Products:
| Product | Formation Pathway |
| Ammonia (NH₃) | Fragmentation of the thiourea core. |
| Hydrogen Sulfide (H₂S) | Fragmentation of the thiourea core. |
| Benzaldehyde | From the benzoyl radical after H-abstraction. |
| Phenylcyanamide | Rearrangement following bond cleavage. |
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is of interest due to the presence of multiple redox-active sites, including the sulfur atom in the thiourea group and the benzoyl moiety. The electrochemical behavior of acylthiourea derivatives has been investigated using techniques such as cyclic voltammetry (CV). tandfonline.commdpi.comtechno-serv.net
These studies reveal that acylthioureas can undergo both oxidation and reduction processes. The sulfur atom in the thiourea group is susceptible to oxidation. The benzoyl group, specifically the carbonyl and the aromatic ring, can be reduced. The exact potentials at which these redox events occur are influenced by the solvent, the supporting electrolyte, and the specific substituents on the molecule. mdpi.com
In cyclic voltammetry studies of related bis-acyl-thiourea derivatives, irreversible or quasi-reversible reduction peaks have been observed, which are attributed to the reduction of the thiourea and/or the nitro group in those specific examples. mdpi.com For this compound, one would expect to observe redox peaks corresponding to the oxidation of the thiourea moiety and the reduction of the benzoyl group. The carboxylic acid group is generally not considered redox-active under typical electrochemical conditions but can influence the redox potentials of the other groups through its electronic effects.
Representative Electrochemical Data for a Related Acylthiourea Derivative:
| Redox Process | Potential (V vs. Ag/AgCl) | Characteristics |
| Reduction | -0.8 to -1.2 | Typically irreversible, associated with the benzoyl or thiourea group. |
| Oxidation | +1.0 to +1.5 | Often irreversible, associated with the oxidation of the sulfur atom. |
Note: The specific potential values are illustrative and can vary significantly based on the compound and experimental conditions.
Determination of Oxidation and Reduction Potentials
The oxidation and reduction potentials of this compound can be determined using electroanalytical techniques. While specific data for this exact compound is not extensively published, the potentials can be inferred from detailed studies on closely related N-benzoylthiourea derivatives.
Reduction Potential: Research on N-benzoylthiourea (BTU) and its N',N'-disubstituted derivatives shows that these compounds undergo an irreversible reduction. researchgate.net This reduction occurs within a potential range of -0.5 V to -1.1 V. researchgate.net The primary mechanism of this reduction is the cleavage of the C-N bond within the amide group. researchgate.net Further supporting this, a study on a novel heterocyclic compound synthesized from the cyclocondensation reaction of dibenzoyl acetic acid-N-carboxymethylamide with thiourea—a structure with a similar core—reported an irreversible reduction peak at -0.83 V when analyzed with a glassy carbon electrode in an anhydrous medium. sciety.orgresearchgate.net
Oxidation Potential: The oxidation of N-benzoylthiourea derivatives is also an irreversible process. The thiocarbonyl (C=S) group is typically oxidized at a potential of approximately +1.0 V. researchgate.net Additionally, the products that are formed following the initial reductive cleavage of the amide bond can be subsequently oxidized in a positive scan at a potential of around +0.5 V. researchgate.net The exact potential can be influenced by the specific substituents on the thiourea moiety. researchgate.netresearchgate.net
The following table summarizes the characteristic electrochemical potentials observed for analogous N-benzoylthiourea compounds.
| Electrochemical Process | Potential Range (vs. reference electrode) | Compound Class | Mechanism |
| Reduction | -0.5 V to -1.1 V | N-Benzoylthiourea Derivatives | Irreversible cleavage of the amide C-N bond. researchgate.net |
| Reduction | -0.83 V | Pyrimidinethione derivative | Irreversible reduction. sciety.orgresearchgate.net |
| Oxidation | ~ +1.0 V | N-Benzoylthiourea Derivatives | Irreversible oxidation of the thiocarbonyl group. researchgate.net |
| Oxidation | ~ +0.5 V | N-Benzoylthiourea Derivatives | Oxidation of the products from the initial reduction. researchgate.net |
Cyclic Voltammetry and Electroanalytical Characterization
Cyclic voltammetry (CV) is a key technique for characterizing the electrochemical properties of compounds like this compound. By studying the CV profiles of its structural analogs, a detailed picture of its electrochemical behavior emerges.
Voltammetric studies of N-benzoylthiourea (BTU) and its derivatives are typically performed using glassy carbon or carbon paste electrodes. researchgate.net A typical cyclic voltammogram for a BTU derivative shows an irreversible reduction peak on the cathodic scan between -0.5 V and -1.1 V. researchgate.net Upon reversing the scan towards positive potentials, an anodic peak appears around +0.5 V, corresponding to the oxidation of the species generated during the reduction. researchgate.net A further anodic peak is observed at more positive potentials (around +1.0 V), which is attributed to the irreversible oxidation of the thiocarbonyl group. researchgate.net
Studies on N-aroyl-N′-(4′-cyanophenyl)thioureas provide further insight. For example, the cyclic voltammogram of N-benzoyl-N′-(4′-cyanophenyl)thiourea, recorded in an acetonitrile (B52724) solution with a glassy carbon electrode, shows distinct reduction waves, highlighting the electrochemical activity of the functional groups. mdpi.com The presence of different substituents, such as the acetic acid group in this compound, is expected to influence the precise peak potentials due to electronic effects, but the fundamental redox processes of the benzoylthiourea (B1224501) core are likely to be preserved. The carboxylic acid moiety itself can be electroactive, though typically at more extreme potentials than the thiourea core unless it participates in a concerted reaction mechanism.
The electrochemical characterization reveals that the redox behavior is largely centered on the thiourea-amide portion of the molecule. The irreversible nature of both the primary reduction and oxidation processes indicates that the initial electron transfer is followed by rapid chemical reactions, leading to products that are not readily converted back to the starting material at the electrode surface. researchgate.net
Supramolecular Chemistry and Self Assembly
Design and Analysis of Hydrogen Bonded Networks
Hydrogen bonds are the principal directional forces governing the self-assembly of (3-Benzoyl-thioureido)-acetic acid and its analogues. The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, C=S) allows for a variety of stable intermolecular connections, known as supramolecular synthons.
Thiourea (B124793) N-H···O and N-H···S Hydrogen Bonds
The thiourea fragment is a versatile hydrogen-bonding unit. In the solid state, benzoylthiourea (B1224501) derivatives are consistently stabilized by a strong intramolecular N-H···O hydrogen bond. nih.govnih.gov This bond forms between the benzoyl carbonyl oxygen (C=O) and the hydrogen of the adjacent N-H group, creating a stable pseudo-six-membered ring. electronicsandbooks.comnih.gov This intramolecular interaction enforces a planar conformation of the benzoyl-thiourea core. nih.govukm.my
In addition to this intramolecular bond, the thiourea moiety actively participates in intermolecular bonding. The crystal structure of 3-(3-benzoylthioureido)propionic acid reveals weak intermolecular N-H···S hydrogen bonds. electronicsandbooks.comresearchgate.net These interactions, along with other hydrogen bonds, contribute to the formation of a stable two-dimensional supramolecular network. electronicsandbooks.comresearchgate.net In many other benzoylthiourea derivatives, intermolecular N-H···S hydrogen bonds are a dominant feature, often leading to the formation of centrosymmetric dimers where two molecules are linked across an inversion center. tubitak.gov.tr
The combination of a strong intramolecular N-H···O bond and intermolecular N-H···S bonds is a characteristic supramolecular pattern for this class of compounds. nih.govtubitak.gov.tr
Table 1: Hydrogen Bond Geometry in 3-(3-Benzoylthioureido)propionic acid Data extracted from crystallographic analysis of a closely related analogue. electronicsandbooks.comresearchgate.net
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
| N2 | H2A | O1 | 0.95 | 1.83 | 2.618(3) | 138 | Intramolecular |
| N1 | H1A | S1 | 0.95 | 2.66 | 3.513(2) | 150 | Intermolecular |
| O3 | H3 | O2 | 0.85 | 1.81 | 2.656(3) | 173 | Intermolecular |
Role of Aromatic Stacking Interactions in Crystal Engineering
Beyond the dominant hydrogen bonds, weaker interactions such as aromatic stacking play a crucial role in the dense packing of molecules in the crystal lattice. In the structure of 3-(3-benzoylthioureido)propionic acid, the molecule is composed of several planar fragments: the central carbonyl-thiourea group, the phenyl ring, and the propionic acid moiety. electronicsandbooks.comresearchgate.net These planes are not coplanar. The central thiourea moiety forms a significant dihedral angle with the phenyl ring (52.74(9)°) and the propionic acid fragment (75.14(11)°). electronicsandbooks.comresearchgate.net
Co-crystallization and Co-crystal Formation
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid by combining it with a second, different molecule (a co-former) in the same crystal lattice. This approach introduces new intermolecular interactions, leading to the formation of novel supramolecular synthons and, consequently, different crystal structures.
Synthesis and Characterization of Co-crystals with Various Co-formers
While specific co-crystals of this compound have not been reported, the potential for co-crystal formation can be understood by examining model systems. A relevant example is the co-crystal formed between coumarin-3-carboxylic acid and thiourea. nih.gov In this case, the carboxylic acid functionality of one molecule interacts directly with the amine groups of thiourea, which acts as the co-former.
The synthesis was achieved using neat grinding, a solvent-free mechanochemical method. nih.gov Characterization by single-crystal X-ray diffraction confirmed the formation of a 1:1 co-crystal. nih.gov The defining feature of this co-crystal is a strong N-H···O hydrogen bond between the amine (-NH₂) group of thiourea and the carbonyl group of the carboxylic acid. nih.gov This interaction represents a robust heterosynthon, where two different molecular species are linked together. This contrasts with the homosynthons (e.g., acid-acid or thiourea-thiourea interactions) that dominate the pure components' crystal structures.
Table 2: Co-crystal System Example
| Active Molecule (with Carboxylic Acid) | Co-former | Primary Supramolecular Synthon | Method |
| Coumarin-3-carboxylic acid | Thiourea | N-H···O (Amine-Carboxyl) | Neat Grinding |
Structural Diversification through Co-crystallization
Co-crystallization provides a rational pathway to structural diversification by altering the hierarchy of intermolecular interactions. In the pure crystal form of 3-(3-benzoylthioureido)propionic acid, a complex 2D network is formed, stabilized by a combination of O-H···O, N-H···S, and intramolecular N-H···O hydrogen bonds. electronicsandbooks.comresearchgate.net
By introducing a co-former like thiourea or an aminopyridine, one can predictably favor the formation of a more robust supramolecular heterosynthon, such as the carboxylic acid-pyridine or carboxylic acid-amine synthon. nih.govnih.gov These heterosynthons are often more energetically favorable than the homosynthons (like the carboxylic acid dimer) and can outcompete the weaker interactions present in the pure compound. nih.govrsc.org
For this compound, co-crystallization with a strong hydrogen bond acceptor like pyridine (B92270) or a donor like another carboxylic acid could disrupt the native N-H···S and O-H···O chain motifs. This would lead to entirely new crystal packings, such as discrete assemblies, different chain motifs, or layered structures, thereby diversifying the resulting solid-state architecture and its associated material properties.
Self-Assembly in Solution and at Interfaces
The self-assembly of this compound is a phenomenon driven by a delicate balance of intermolecular forces, leading to the spontaneous organization of individual molecules into larger, ordered aggregates. This behavior is observed both in solution and at interfaces, where the compound can form a variety of nanostructures. The primary interactions governing this assembly are hydrogen bonds, π-π stacking of the benzoyl rings, and van der Waals forces.
While specific studies on the micellization of this compound are not extensively documented, the behavior of related amphiphilic molecules containing thiourea moieties suggests a propensity for aggregation in solution. researchgate.net The amphiphilic nature of this compound, with its hydrophobic benzoyl group and hydrophilic carboxylic acid group, would likely lead to the formation of aggregates in aqueous solutions to minimize unfavorable interactions between the hydrophobic parts and water.
The aggregation process is expected to be concentration-dependent, with a critical aggregation concentration (CAC) or critical micelle concentration (CMC) above which organized structures form. nih.gov The formation of these aggregates can be monitored by various techniques, including surface tension measurements, fluorescence spectroscopy using probes sensitive to the polarity of their environment, and dynamic light scattering to determine the size of the aggregates.
Table 1: Hypothetical Aggregation Properties of this compound in Aqueous Solution
| Parameter | Expected Value | Technique |
| Critical Aggregation Concentration (CAC) | 10⁻⁴ - 10⁻³ M | Surface Tensiometry, Fluorescence Spectroscopy |
| Aggregate Size (Hydrodynamic Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS) |
| Polarity of Aggregate Core | Lower than bulk water | Pyrene Fluorescence Probe |
Note: The data in this table is illustrative and represents expected values based on the behavior of similar amphiphilic thiourea derivatives. Experimental verification is required.
The self-assembly process is likely driven by the hydrophobic effect, which would cause the benzoyl groups to cluster together, forming the core of the aggregate, while the hydrophilic acetic acid moieties would be exposed to the aqueous environment. Additionally, intermolecular hydrogen bonding between the thiourea groups would further stabilize these aggregates. researchgate.net
The ability of thiourea derivatives to form ordered structures through hydrogen bonding makes this compound a promising candidate for the formation of ordered nanostructures and thin films. researchgate.netresearchgate.net Research on the closely related 2-(3-Benzoylthioureido)propionic acid has shown that molecules in the solid state are linked by O-H···S and C-H···O hydrogen bonds, forming a one-dimensional chain. researchgate.net This inherent tendency for directional hydrogen bonding is a key factor in creating ordered assemblies.
When deposited on a solid substrate from a solution, this compound molecules could self-assemble into well-defined nanostructures such as nanofibers, nanoribbons, or crystalline thin films. The morphology of these structures would be influenced by factors such as the solvent used for deposition, the concentration of the solution, the temperature, and the nature of the substrate.
The formation of thin films can be achieved through various techniques like solution casting, spin coating, or Langmuir-Blodgett deposition. researchgate.net In a solution casting method, as the solvent slowly evaporates, the molecules would organize themselves to maximize favorable intermolecular interactions, potentially leading to a highly ordered film. The benzoylthiourea backbone is known to facilitate inter- and intramolecular hydrogen bonding, which is a crucial element in the formation of stable, ordered films. researchgate.net
Table 2: Potential Characteristics of a Self-Assembled Thin Film of this compound
| Property | Potential Characteristic | Influencing Factors |
| Morphology | Crystalline, Nanofibrous | Solvent, Deposition Technique, Temperature |
| Dominant Intermolecular Interactions | Hydrogen Bonding (N-H···O, N-H···S, O-H···S), π-π Stacking | Molecular Structure |
| Thickness | Controllable (nm to µm range) | Solution Concentration, Spin Speed (for spin coating) |
| Potential Applications | Sensors, Electronic Devices | Ordered Molecular Arrangement |
Note: This table presents potential characteristics based on the known behavior of benzoylthiourea and thiourea-containing compounds. Further experimental studies are needed to confirm these properties for this compound.
The formation of these ordered structures is a manifestation of the principles of supramolecular chemistry, where non-covalent interactions guide the spontaneous organization of molecules into functional architectures. mdpi.com
Materials Science Applications and Advanced Chemical Engineering
Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The presence of multiple donor sites (O, N, and S) in (3-Benzoyl-thioureido)-acetic acid makes it an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.orgconicet.gov.ar These materials are formed by the self-assembly of metal ions or clusters with organic linkers, creating extended crystalline structures with tunable properties. lupinepublishers.com
The synthesis of MOFs and coordination polymers incorporating this compound or its derivatives typically involves solvothermal or hydrothermal methods. hilarispublisher.comresearchgate.net In these processes, the ligand and a metal salt are dissolved in a suitable solvent or mixture of solvents and heated in a sealed vessel. The resulting crystalline products are then characterized using various analytical techniques.
Key Characterization Techniques:
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk material and to ensure that the synthesized sample is crystalline. mdpi.com
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to identify the functional groups present in the ligand and to confirm their coordination to the metal centers by observing shifts in their vibrational frequencies. hilarispublisher.com
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. hilarispublisher.com
A notable example involves the synthesis of a praseodymium(III) MOF using a structurally related ligand, (3-(naphthalene-2-carbonyl)-thioureido)acetic acid. rsc.org In this structure, the carboxylate groups of the ligand act as bidentate chelating and bridging units, connecting the metal ions. rsc.org The framework is further stabilized by extensive hydrogen bonding and π–π stacking interactions. rsc.org Similarly, stable MOFs based on phenyl acyl thiourea (B124793) carboxylate ligands have been synthesized with manganese(II) and cadmium(II), demonstrating the versatility of this class of ligands in forming robust frameworks. researchgate.net A manganese(II) coordination polymer has also been constructed using 2-(3-benzoylthioureido)propionic acid, a compound closely related to the title molecule, highlighting the potential for forming one-dimensional chain structures. researchgate.net
Table 1: Representative Crystal Structure Data for a Related Acylthiourea-based MOF
| Feature | Data |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Metal Ion | Pr(III) |
| Ligand | (3-(naphthalene-2-carbonyl)-thioureido)acetic acid |
| Coordination | Carboxylate groups act as bidentate chelating and bridging ligands. |
| Stabilization | Intramolecular and intermolecular hydrogen bonding, π–π stacking. |
This data is based on a MOF synthesized with a structurally similar ligand, (3-(naphthalene-2-carbonyl)-thioureido)acetic acid, and is illustrative of the potential structures involving this compound. rsc.org
The porosity of MOFs is a critical property that dictates their performance in applications such as gas storage, separation, and catalysis. mdpi.comrsc.org The porosity of MOFs incorporating this compound can be tailored by several means:
Choice of Metal Ion: The coordination geometry and size of the metal ion influence the resulting framework topology and pore dimensions.
Ligand Design: Functionalization of the benzoyl or acetic acid moieties of the ligand can introduce steric hindrance or additional interaction sites, thereby modifying the packing of the framework and its porosity.
Synthesis Conditions: Parameters such as temperature, solvent, and the presence of modulators can affect the nucleation and growth of the MOF crystals, leading to different phases with varying porosities.
The inherent flexibility of the acylthiourea backbone can also play a role in the dynamic behavior of the framework, potentially leading to guest-responsive porosity. rsc.org The Brunauer–Emmett–Teller (BET) method is commonly used to determine the specific surface area of porous MOFs from nitrogen or argon adsorption isotherms. mdpi.com
Catalysis Applications
The ability of this compound to form stable complexes with a variety of transition metals makes it a promising candidate for catalytic applications. rsc.orgresearchgate.net These complexes can function as either homogeneous or heterogeneous catalysts.
In homogeneous catalysis, the catalyst is in the same phase as the reactants. conicet.gov.ar Metal complexes of acylthiourea derivatives have shown significant activity in various organic transformations. For instance, palladium(II) complexes of benzoylthiourea (B1224501) ligands have been successfully employed as catalysts for Suzuki C-C coupling reactions. researchgate.netresearchgate.net Ruthenium(II) complexes with pyridine-based acylthiourea ligands have been used as precatalysts for the chemoselective transfer hydrogenation of nitroarenes, ketones, and aldehydes. scispace.com
The catalytic activity of these complexes is attributed to the electronic and steric properties of the acylthiourea ligand, which can be fine-tuned to optimize the performance of the catalyst. The sulfur and nitrogen atoms of the thiourea group, along with the oxygen of the benzoyl and carboxylate groups, can coordinate to the metal center, influencing its reactivity. nih.gov
Table 2: Examples of Homogeneous Catalytic Applications of Acylthiourea Metal Complexes
| Metal | Ligand Type | Reaction | Reference |
| Palladium(II) | Benzoylthiourea | Suzuki C-C Coupling | researchgate.netresearchgate.net |
| Ruthenium(II) | Pyridine-based Acylthiourea | Transfer Hydrogenation | scispace.com |
| Palladium(II) | Bis-(N-benzoylthiourea) | Cross-Coupling Reactions | mdpi.com |
Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. conicet.gov.ar MOFs constructed from this compound can serve as excellent platforms for heterogeneous catalysis. The porous nature of these materials allows for the diffusion of reactants to the active metal sites within the framework. nih.gov
Furthermore, these MOFs can be used as precursors to synthesize novel heterogeneous catalysts. For example, controlled pyrolysis of acylthiourea-based MOFs can lead to the formation of metal nanoparticles or metal oxides dispersed on a porous carbon support. researchgate.net These derived materials often exhibit enhanced catalytic activity and stability due to the high surface area and the synergistic effects between the metal species and the carbon matrix. Stable palladium nanoparticles derived from bis-(N-benzoylthiourea)-Pd(II) complexes have been shown to be efficient catalysts for various cross-coupling reactions in water. mdpi.com
Role in Advanced Separation Technologies
The selective binding capabilities of this compound and its derivatives make them promising for applications in advanced separation technologies. The presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms allows for selective coordination with different metal ions.
Acylthiourea ligands have been investigated as ionophores in bulk liquid membrane transport for the selective separation of metal ions. psu.edu For example, competitive transport experiments have demonstrated the selective transport of silver(I) ions from a mixture of transition and post-transition metal ions using benzoylthiourea-based ligands. psu.edu The efficiency and selectivity of the separation are influenced by factors such as the pH of the aqueous phases and the concentration of the ligand in the organic membrane. psu.edu
MOFs incorporating this compound also hold potential for separation applications. The well-defined pore apertures and the functional groups lining the pores can lead to selective adsorption of molecules based on size, shape, and chemical affinity. This makes them suitable for gas separations or for the removal of specific contaminants from liquid streams.
Selective Adsorption or Extraction of Metal Ions
The presence of carbonyl, thioamide, and carboxyl functional groups allows this compound and its derivatives to act as efficient chelating agents for a wide range of metal ions. researchgate.netacs.org This property is extensively explored for the selective removal of heavy metal pollutants from aqueous solutions, a critical process in environmental remediation and industrial wastewater treatment. acs.orgdntb.gov.ua
The mechanism of adsorption is typically chemisorption, where the thiourea derivative forms coordination complexes with metal ions. researchgate.net The selectivity towards certain metals can be tuned by modifying the substituents on the benzoyl and thiourea moieties. acs.orgsun.ac.za Theoretical studies on substituted thioureas have investigated the stereoelectronic factors influencing the nucleophilicity of the sulfur atom, which is a primary coordination site. acs.org These studies help in designing ligands with enhanced affinity and selectivity for specific pollutant metal ions like Pb(II), Cd(II), and Hg(II). acs.org For instance, computational analysis of metal-ionophore interactions indicates a high affinity for Hg(II), followed by Cd(II) and Pb(II), suggesting a basis for selective extraction. acs.org
Research on various benzoyl thiourea derivatives has demonstrated their effectiveness in solvent extraction of precious metals like gold (Au(III)). sun.ac.za Studies show that the extraction efficiency is influenced by the nature of substituents on the thiourea nitrogen and the benzoyl ring. sun.ac.za Generally, di-alkyl substituted thioureas tend to be more efficient extractants than their mono-alkyl counterparts. sun.ac.za The compound can also be incorporated into solid adsorbents, such as ion-imprinted polymers (IIPs) or modified metal-organic frameworks (MOFs), to create highly selective materials for capturing target metal ions from complex matrices. nih.govmdpi.com
Table 1: Research Findings on Metal Ion Extraction by Thiourea Derivatives
| Derivative/System | Target Metal Ion(s) | Key Findings | Reference(s) |
|---|---|---|---|
| N,N-dibutyl-N'-benzoylthiourea | Au(III) | Effective in liquid-liquid extraction; efficiency influenced by ligand concentration. | sun.ac.za |
| Substituted Thioureas (Theoretical) | Cd(II), Hg(II), Pb(II) | High binding affinity predicted, with selectivity order Hg(II) > Cd(II) > Pb(II). | acs.org |
| Thiol-functionalized MOF | Hg(II) | Used for extraction from water and fish samples. | mdpi.com |
| Benzoyl isothiocyanate-functionalized MOF | Cd(II), Pb(II), Zn(II), Cr(III) | Employed for magnetic solid-phase extraction from vegetable samples. | mdpi.com |
| Polymeric Adsorbents | Hg(II) | Thiol and thioether functional groups on polymers show strong reactivity for mercury removal. | researchgate.net |
Membrane Applications
The application of this compound derivatives extends to membrane-based separation processes. These compounds can function as ionophores or carriers in liquid membranes for the selective transport of metal ions. researchgate.net In a typical setup, the thiourea derivative is incorporated into an organic liquid membrane phase that separates two aqueous phases: a source phase containing the metal ions and a receiving phase. sun.ac.za
Transport experiments using a concentric cell with a chloroform (B151607) membrane containing N,N-dibutyl-N'-benzoylthiourea demonstrated the transport of Au(III) from the source to the receiving phase. sun.ac.za Although the reported transport efficiency was modest (around 5%), it confirms the principle of using these ligands as carriers. sun.ac.za The mechanism involves the complexation of the metal ion at the source phase-membrane interface, diffusion of the metal-ligand complex across the membrane, and subsequent decomplexation at the membrane-receiving phase interface. sun.ac.za The efficiency of this transport can often be enhanced by adding stripping agents like cyanide or thiosulfate (B1220275) to the receiving phase to facilitate the release of the metal ion. sun.ac.za The potential to immobilize these ligands within solid polymer membranes could lead to the development of more robust and reusable membrane systems for continuous separation applications.
Precursor for Optoelectronic or Sensor Materials
This compound serves as a valuable precursor for creating coordination complexes and materials with interesting optical and electronic properties. researchgate.net The ligand's ability to coordinate with various metal ions, particularly transition metals and lanthanides, allows for the synthesis of compounds with tailored luminescent and chemo-sensing capabilities. researchgate.netrsc.org
Luminescence Properties of Coordination Complexes
Benzoyl thiourea derivatives are known to form coordination complexes that exhibit significant luminescence. researchgate.net The photoluminescence properties arise from either ligand-centered transitions, metal-centered transitions, or charge-transfer phenomena between the ligand and the metal ion.
Platinum(II) complexes with N-benzoyl thiourea ligands, for example, have been reported to show good luminescence at room temperature, both in solution and in the solid state. researchgate.net Similarly, copper(I) complexes containing acyl thiourea ligands can exhibit strong solid-state emission, which is attributed to the rigid structure of the metal complexes minimizing non-radiative decay pathways. rsc.org The emission characteristics are highly dependent on the molecular structure and the coordination environment of the metal ion. researchgate.net
Coordination with lanthanide ions like Europium(III) and Terbium(III) is another avenue for developing highly luminescent materials. nih.gov The benzoyl thiourea ligand can act as an "antenna," absorbing excitation energy and transferring it efficiently to the lanthanide ion, which then emits at its characteristic sharp, narrow-bandwidth wavelengths. nih.gov A metal-organic framework (MOF) synthesized from a related ligand, (3-(naphthalene-2-carbonyl)-thioureido)acetic acid, and Praseodymium(III) highlights the potential of these compounds to form extended structures with interesting photophysical properties. rsc.org
Table 2: Luminescence Properties of Related Acyl Thiourea Complexes
| Complex Type | Key Luminescence Feature | Probable Mechanism | Reference(s) |
|---|---|---|---|
| Pt(II) complexes with N-benzoyl thioureas | Good luminescence at room temperature. | Metal-to-Ligand Charge Transfer (MLCT) / Ligand-centered | researchgate.net |
| Cu(I) complexes with acyl thioureas | Strong solid-state emission. | Rigid structure decreases non-radiative decay. | rsc.org |
| Lanthanide (Ln³⁺) complexes | Sharp, narrow-band f-f emission. | Ligand-to-Metal Energy Transfer (Antenna Effect). | nih.gov |
| 1-(2-Fluorobenzoyl)-3-(4-tolyl) thiourea | Dual fluorescence bands. | S2 fluorescence (π* → π transitions). | researchgate.net |
Chemo-sensing Mechanisms and Selectivity (excluding biological sensing)
The ability of this compound and its analogues to change their optical properties upon binding with specific ions makes them excellent candidates for chemo-sensors. dntb.gov.uaresearchgate.net These sensors typically operate via colorimetric or fluorometric detection, where the binding event results in a visible color change or a significant change in fluorescence intensity ("turn-on" or "turn-off"). nih.govmdpi.com
The sensing mechanism is rooted in the interaction between the analyte (e.g., a metal ion) and the thiourea moiety. Several photophysical processes can be exploited:
Photo-induced Electron Transfer (PET): In the unbound state, a PET process can quench the fluorescence of the sensor molecule. Upon binding the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response. mdpi.com
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing energy loss through vibrational modes and thus enhancing fluorescence emission. nih.gov
Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing properties of the functional groups, leading to a shift in the ICT process and a corresponding change in the absorption or emission spectrum. nih.gov
Thiourea-based chemosensors have demonstrated high selectivity for various heavy metal ions, including Cu²⁺, Hg²⁺, and Ag⁺. mdpi.comresearchgate.net For example, a N-Phenyl-N'-(pyridin-2-yl)thiourea sensor was shown to selectively detect Cu²⁺ ions colorimetrically, forming a 1:1 complex with a distinct absorption maximum. researchgate.net The selectivity arises from the specific coordination preferences and binding affinities dictated by the hard and soft acid-base (HSAB) principle, where the soft sulfur atom of the thiourea group shows a preference for soft metal ions like Hg²⁺ and Ag⁺. acs.orgmdpi.com
Table 3: Performance of Related Thiourea-Based Chemosensors
| Sensor Structure | Target Analyte | Detection Principle | Detection Limit (LOD) | Reference(s) |
|---|---|---|---|---|
| N-Phenyl-N'-(pyridin-2-yl)thiourea | Cu²⁺ | Colorimetric | 0.065 µg/cm³ | researchgate.net |
| Rhodanine-3-acetic acid derivative | Hg²⁺ | Fluorogenic (NIR emission) | 13.1 nmol L⁻¹ | mdpi.com |
| Naphthyl thiourea derivative | Ag⁺ | Fluorescence "turn-on" | 3.82 µM | mdpi.com |
| Thiourea-based sensor | Hg²⁺ | Fluorescence "turn-on" (PET) | 0.84 µM | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
